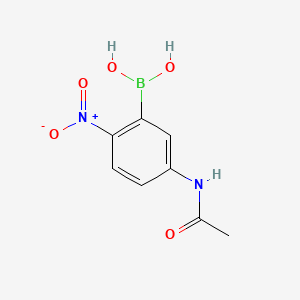

5-Acetamido-2-nitrophenylboronic acid

Description

BenchChem offers high-quality 5-Acetamido-2-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetamido-2-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-acetamido-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKGDBOETDSECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657330 | |

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-36-2 | |

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Acetamido-2-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, two-step synthetic protocol for the preparation of 5-Acetamido-2-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the absence of a direct, single-publication protocol, this guide outlines a robust and logical pathway based on well-established and reliable methodologies for analogous transformations. The proposed synthesis involves a Miyaura borylation of a commercially available precursor followed by a straightforward acetylation.

Overall Synthetic Pathway

The synthesis is proposed to proceed in two primary stages:

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of 2-bromo-4-nitroaniline with a diboron reagent to form the pinacol ester of (5-amino-2-nitrophenyl)boronic acid. This is followed by the deprotection of the pinacol ester to yield the free boronic acid.

-

Acetylation: The selective acylation of the amino group of (5-amino-2-nitrophenyl)boronic acid using acetic anhydride to yield the final product, 5-Acetamido-2-nitrophenylboronic acid.

Data Presentation

The following tables summarize the key reagents and expected outcomes for each step of the synthesis. Yields are representative of typical Miyaura borylation and acetylation reactions and may vary based on specific experimental conditions.

Table 1: Reagents and Conditions for Miyaura Borylation of 2-bromo-4-nitroaniline

| Reagent/Parameter | Molar Equiv. | Role |

| 2-bromo-4-nitroaniline | 1.0 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Boron Source |

| Pd(dppf)Cl₂ | 0.03 | Catalyst |

| Potassium Acetate (KOAc) | 3.0 | Base |

| 1,4-Dioxane | - | Solvent |

| Temperature | 80-90 °C | Reaction Condition |

| Reaction Time | 12-24 hours | Reaction Condition |

| Expected Yield | 70-85% | (for the pinacol ester) |

Table 2: Reagents and Conditions for Acetylation of (5-amino-2-nitrophenyl)boronic acid

| Reagent/Parameter | Molar Equiv. | Role |

| (5-amino-2-nitrophenyl)boronic acid | 1.0 | Starting Material |

| Acetic Anhydride | 1.2 | Acetylating Agent |

| Sodium Acetate | 1.5 | Base/Catalyst |

| Water | - | Solvent |

| Hydrochloric Acid | - | Solubilizing Agent |

| Temperature | Room Temperature | Reaction Condition |

| Reaction Time | 1-2 hours | Reaction Condition |

| Expected Yield | >90% |

Experimental Protocols

Step 1: Synthesis of (5-amino-2-nitrophenyl)boronic acid

This step is a two-part procedure involving the Miyaura borylation to form the pinacol ester, followed by deprotection to the free boronic acid.

Part A: Synthesis of 2-(5-amino-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-4-nitroaniline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. To this suspension, add Pd(dppf)Cl₂ (0.03 eq.).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pinacol ester.

Part B: Deprotection to (5-amino-2-nitrophenyl)boronic acid

-

Hydrolysis: Dissolve the purified pinacol ester from Part A in a suitable solvent mixture such as acetone/water.

-

Acidification: Add an aqueous acid, for instance, 2 M HCl, and stir the mixture at room temperature. The deprotection progress can be monitored by TLC.

-

Isolation: Once the reaction is complete, the free boronic acid may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield (5-amino-2-nitrophenyl)boronic acid.

Step 2: Synthesis of 5-Acetamido-2-nitrophenylboronic acid

This protocol is adapted from standard procedures for the acetylation of anilines.[1][2]

-

Dissolution: In an Erlenmeyer flask, suspend (5-amino-2-nitrophenyl)boronic acid (1.0 eq.) in distilled water.

-

Acidification: Add concentrated hydrochloric acid dropwise while stirring until the boronic acid dissolves completely, forming the hydrochloride salt.[2]

-

Preparation of Acetylating Mixture: In a separate flask, dissolve sodium acetate (1.5 eq.) in distilled water. To this solution, add acetic anhydride (1.2 eq.) and stir.[1]

-

Reaction: Immediately pour the acetic anhydride-sodium acetate solution into the solution of the boronic acid hydrochloride salt. Stir the mixture vigorously. A precipitate of the product, 5-Acetamido-2-nitrophenylboronic acid, should form.

-

Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold water and then dry it thoroughly under vacuum. The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Caption: Overall workflow for the synthesis of 5-Acetamido-2-nitrophenylboronic acid.

Caption: Proposed chemical reaction pathway for the synthesis.

References

Technical Guide: Physicochemical Properties of 5-Acetamido-2-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrophenylboronic acid is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a boronic acid functional group, a nitro group, and an acetamido group on a phenyl ring, suggests its potential as a versatile building block in organic synthesis and as a candidate for biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, a characteristic that has been exploited in the design of sensors and drug delivery systems. Furthermore, the presence of the nitro and acetamido groups can influence the molecule's electronic properties and potential interactions with biological targets. This guide provides a comprehensive overview of the known physicochemical properties of 5-Acetamido-2-nitrophenylboronic acid, along with relevant experimental protocols and an exploration of its potential biological applications.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for 5-Acetamido-2-nitrophenylboronic acid. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₅ | Commercial Supplier Data |

| Molecular Weight | 223.98 g/mol | Commercial Supplier Data |

| Appearance | Yellow solid | Commercial Supplier Data |

| Melting Point | 193-196 °C | Commercial Supplier Data |

| Boiling Point (Predicted) | 534.5 ± 50.0 °C (at 760 mmHg) | Predicted |

| pKa (Predicted) | Acidic pKa: ~7.5 (boronic acid) | Predicted |

| Water Solubility (Predicted) | Low | Predicted |

| LogP (Predicted) | 1.5 | Predicted |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the further investigation of a compound's properties. The following sections outline methodologies for the synthesis and characterization of 5-Acetamido-2-nitrophenylboronic acid.

Synthesis Protocol: Suzuki-Miyaura Coupling

A plausible synthetic route to 5-Acetamido-2-nitrophenylboronic acid involves a Suzuki-Miyaura cross-coupling reaction. This widely used reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.

Reaction Scheme:

A potential retrosynthetic analysis suggests that 5-Acetamido-2-nitrophenylboronic acid could be synthesized from a suitable boronic acid precursor and an acetylating agent, or via nitration and subsequent functional group manipulation of a starting phenylboronic acid derivative. A common general procedure for the synthesis of substituted phenylboronic acids is provided below.

Materials:

-

Substituted aryl halide (e.g., 4-bromo-2-nitroacetanilide)

-

Bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).

-

Add the palladium catalyst (e.g., 3 mol%).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl).

-

Purify the crude product by recrystallization or column chromatography to obtain 5-Acetamido-2-nitrophenylboronic acid.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of a compound. A general reversed-phase HPLC method for the analysis of aromatic boronic acids is as follows:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Gradient: Start with a low percentage of acetonitrile and gradually increase to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of a compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetamido group.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A single resonance is expected, and its chemical shift can provide information about the coordination state of the boron atom.

Biological Activity and Signaling Pathways

While specific biological studies on 5-Acetamido-2-nitrophenylboronic acid are limited in the public domain, the broader class of nitrophenylboronic acids has been investigated for its potential as enzyme inhibitors.

Potential as a Protease Inhibitor

Research has shown that 3-nitrophenylboronic acid can act as an inhibitor of Prostate-Specific Antigen (PSA), a serine protease.[1] Boronic acids can form a stable, reversible covalent bond with the catalytic serine residue in the active site of such proteases, leading to inhibition of their enzymatic activity. This suggests that 5-Acetamido-2-nitrophenylboronic acid may also exhibit inhibitory activity against PSA or other serine proteases.

The proposed mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom of the boronic acid, forming a tetrahedral boronate intermediate that mimics the transition state of peptide bond hydrolysis.

Experimental Workflow for Enzyme Inhibition Assay

The following workflow can be used to assess the inhibitory potential of 5-Acetamido-2-nitrophenylboronic acid against a target protease.

Caption: Experimental workflow for determining the enzyme inhibitory activity of 5-Acetamido-2-nitrophenylboronic acid.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of serine protease inhibition by a phenylboronic acid derivative.

References

An In-Depth Technical Guide to 5-Acetamido-2-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetamido-2-nitrophenylboronic acid (CAS Number: 78887-36-2) is a specialized organic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a boronic acid, an acetamido group, and a nitro group, offers a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and explores its potential applications in the development of novel therapeutics, particularly in the context of Suzuki-Miyaura cross-coupling reactions and as a potential modulator of signaling pathways.

Core Chemical and Physical Properties

5-Acetamido-2-nitrophenylboronic acid is a yellow solid with a molecular formula of C8H9BN2O5.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding for its use in experimental settings.

| Property | Value | Reference |

| CAS Number | 78887-36-2 | [1] |

| Molecular Formula | C8H9BN2O5 | [1] |

| Molecular Weight | 223.98 g/mol | |

| Melting Point | 193-196 °C | |

| Appearance | Yellow solid | |

| Density | 1.432 g/cm³ |

Synthesis Methodology

Experimental Protocol: Synthesis of 5-Acetamido-2-nitrophenylboronic acid

Step 1: Lithiation of 4-acetamido-2-bromo-1-nitrobenzene

-

To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 4-acetamido-2-bromo-1-nitrobenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.

Step 2: Borylation and Hydrolysis

-

To the freshly prepared lithium species, slowly add triisopropyl borate (1.5 equivalents) at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 5-Acetamido-2-nitrophenylboronic acid by recrystallization or column chromatography.

Applications in Drug Discovery and Development

Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

5-Acetamido-2-nitrophenylboronic acid is an excellent candidate for Suzuki-Miyaura coupling reactions. The boronic acid moiety serves as the organoboron component, while the nitro and acetamido groups can be strategically utilized or modified in subsequent synthetic steps. This allows for the construction of complex biaryl structures, which are common motifs in biologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 5-Acetamido-2-nitrophenylboronic acid (1 equivalent), an aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting biaryl compound using column chromatography.

Potential as a Modulator of Signaling Pathways

The nitroaromatic scaffold is present in numerous biologically active compounds. The nitro group can be reduced to an amino group, providing a key functional handle for further derivatization. Furthermore, the boronic acid moiety itself can interact with biological targets. Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.

While specific biological targets for 5-Acetamido-2-nitrophenylboronic acid have not been identified in the literature, its structural features suggest potential for interaction with serine proteases or other enzymes where a nucleophilic residue is present in the active site. The acetamido group can participate in hydrogen bonding interactions, potentially enhancing binding affinity and selectivity.

Conclusion

5-Acetamido-2-nitrophenylboronic acid is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex molecular architectures. While its specific biological activities are yet to be fully elucidated, its structural motifs suggest that it could serve as a scaffold for the design of novel enzyme inhibitors or modulators of cellular signaling. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Spectral Analysis of 5-Acetamido-2-nitrophenylboronic acid

Disclaimer: Publicly available, experimentally determined spectral data (NMR, IR, MS) for 5-Acetamido-2-nitrophenylboronic acid is limited. The data presented in this guide is a combination of predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals as a reference for the anticipated spectral characteristics of this compound.

Introduction

5-Acetamido-2-nitrophenylboronic acid is a substituted aromatic boronic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid moiety and the electronic and structural contributions of the acetamido and nitro substituents. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this and related molecules. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Acetamido-2-nitrophenylboronic acid, along with generalized experimental protocols for these analytical techniques.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Acetamido-2-nitrophenylboronic acid. These predictions are based on the known effects of the substituents on a benzene ring and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating, though resonance-withdrawing, acetamido group.

Table 1: Predicted ¹H NMR Spectral Data for 5-Acetamido-2-nitrophenylboronic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | -NH- |

| ~8.2 | Singlet (broad) | 2H | -B(OH)₂ |

| ~8.0 | Doublet | 1H | H-6 |

| ~7.8 | Doublet of doublets | 1H | H-4 |

| ~7.5 | Doublet | 1H | H-3 |

| ~2.1 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 5-Acetamido-2-nitrophenylboronic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (amide) |

| ~148 | C-NO₂ |

| ~142 | C-NH |

| ~135 | C-B |

| ~128 | C-6 |

| ~120 | C-4 |

| ~118 | C-3 |

| ~24 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands for 5-Acetamido-2-nitrophenylboronic acid

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Boronic acid (-B(OH)₂) |

| ~3300 | Medium | N-H Stretch | Amide (-NH) |

| ~1680 | Strong | C=O Stretch | Amide I band |

| 1550-1475 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |

| ~1540 | Medium | N-H Bend | Amide II band |

| 1360-1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1350-1300 | Strong | B-O Stretch | Boronic acid |

| ~1100 | Medium | B-C Stretch | Aryl-boron bond |

| 900-675 | Strong | C-H Out-of-plane Bend | Aromatic ring |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electrospray ionization (ESI) is a common soft ionization technique for such molecules.

Table 4: Predicted Mass Spectrometry Data for 5-Acetamido-2-nitrophenylboronic acid

| m/z Value | Ion Species | Notes |

| 225.06 | [M+H]⁺ | Predicted exact mass for C₈H₁₀BN₂O₅⁺ |

| 247.04 | [M+Na]⁺ | Possible sodium adduct |

| 207.05 | [M-OH]⁺ | Loss of a hydroxyl group |

| 183.05 | [M-B(OH)₂]⁺ | Loss of the boronic acid group |

| 165.06 | [M-COCH₃-OH]⁺ | Loss of acetyl and hydroxyl groups |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds like 5-Acetamido-2-nitrophenylboronic acid.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrument Setup : Insert the NMR tube into the spectrometer.[2] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

-

¹H NMR Acquisition :

-

Use a standard one-pulse sequence.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

-

Apply a 30-45 degree pulse angle to allow for a shorter relaxation delay.

-

Set an appropriate acquisition time (typically 2-4 seconds) and a relaxation delay (1-5 seconds).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common method for solid samples.

-

Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan : Record a background spectrum of the empty ATR crystal.

-

Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.

-

Spectrum Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.[3]

-

Instrument Setup : The mass spectrometer is typically coupled to a liquid chromatography (LC) system.[4] The sample solution is introduced into the ESI source via direct infusion or through the LC system.[3][4]

-

Ionization : A high voltage is applied to the capillary tip, nebulizing the sample solution into a fine, charged aerosol.[5]

-

Data Acquisition : The desolvated ions are guided into the mass analyzer, which separates them based on their m/z ratio.[5] The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral characterization of a novel chemical compound.

Caption: A flowchart illustrating the typical workflow for spectral analysis of a chemical compound.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. books.rsc.org [books.rsc.org]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Acetamido-2-nitrophenylboronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Acetamido-2-nitrophenylboronic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide presents solubility data for structurally related phenylboronic acids to offer valuable comparative insights. Furthermore, it details standard experimental protocols for determining solubility and illustrates a logical workflow for solubility assessment.

Introduction to 5-Acetamido-2-nitrophenylboronic acid

5-Acetamido-2-nitrophenylboronic acid is a substituted arylboronic acid. The presence of an acetamido group and a nitro group on the phenyl ring influences its physicochemical properties, including its solubility. Boronic acids are a critical class of compounds in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. An understanding of their solubility is crucial for reaction optimization, purification, formulation, and drug development.

Expected Solubility Profile

Generally, the solubility of phenylboronic acids is significantly influenced by the polarity of the solvent.[1] They tend to be more soluble in polar organic solvents and poorly soluble in non-polar solvents.[2]

-

Polar Protic and Aprotic Solvents: Based on the qualitative data for 2-nitrophenylboronic acid, 5-Acetamido-2-nitrophenylboronic acid is expected to be soluble in polar solvents such as methanol, ethanol, and diethyl ether .[3] The presence of the acetamido and nitro groups, which can participate in hydrogen bonding, would likely enhance its solubility in these types of solvents.

-

Ketones and Ethers: Phenylboronic acid exhibits high solubility in ketones (like acetone) and ethers.[1] It is reasonable to expect a similar trend for its substituted derivatives.

-

Chlorinated Solvents: Chloroform has been shown to be a moderately effective solvent for phenylboronic acid.[1]

-

Non-polar Solvents: Very low solubility is expected in non-polar hydrocarbon solvents like hexanes and methylcyclohexane.[1][2]

Quantitative Solubility Data for Structurally Related Phenylboronic Acids

To provide a quantitative framework, the following table summarizes the experimentally determined solubility of phenylboronic acid in several organic solvents. This data can serve as a useful benchmark for estimating the solubility of 5-Acetamido-2-nitrophenylboronic acid.

| Solvent | Temperature (°C) | Solubility of Phenylboronic Acid (Mole Fraction) | Reference |

| Chloroform | 25 | Moderate (qualitative) | [1] |

| 3-Pentanone | 25 | High (qualitative) | [1] |

| Acetone | 25 | High (qualitative) | [1] |

| Dipropyl Ether | 25 | High (qualitative) | [1] |

| Methylcyclohexane | 25 | Very Low (qualitative) | [1] |

Note: The original study presented data in graphical form; this table provides a qualitative summary. For precise values, consulting the primary literature is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for 5-Acetamido-2-nitrophenylboronic acid, experimental determination is necessary. The following are standard methodologies for this purpose.

This method is widely used for determining the temperature-dependent solubility of a compound in a given solvent.[1]

Principle: A sample of known composition (solute and solvent) is heated at a controlled rate with vigorous stirring. The temperature at which the solid phase completely dissolves (i.e., the disappearance of turbidity) is recorded as the solid-liquid equilibrium point for that specific concentration. By repeating this process for various compositions, a solubility curve can be constructed.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-Acetamido-2-nitrophenylboronic acid and the selected organic solvent into a jacketed glass vessel to create a biphasic sample of a known mole fraction.

-

Heating and Stirring: The vessel is heated at a slow, constant rate (e.g., 0.2 K/min) using a circulating bath. The sample must be stirred vigorously to ensure homogeneity and facilitate equilibrium.

-

Equilibrium Point Determination: The disappearance of turbidity, indicating the complete dissolution of the solid, is monitored. This can be done visually or instrumentally using a luminance probe that measures light intensity passing through the solution.

-

Data Collection: The temperature at which the last solid particles disappear is recorded.

-

Constructing the Solubility Curve: The procedure is repeated for a range of different mole fractions of the solute to generate a plot of solubility versus temperature.

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid 5-Acetamido-2-nitrophenylboronic acid to several vials, each containing a known volume of the desired organic solvent. An excess of solid must be present to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to let the undissolved solid settle. The supernatant is then carefully filtered (e.g., using a syringe filter) to remove all solid particles.

-

Quantification: Prepare a series of standard solutions of 5-Acetamido-2-nitrophenylboronic acid in the same solvent. Analyze both the standards and the filtered supernatant from the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of 5-Acetamido-2-nitrophenylboronic acid in the saturated supernatant. This concentration represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for the Dynamic Solubility Determination Method.

Caption: Workflow for the Thermodynamic (Shake-Flask) Solubility Method.

References

A Technical Guide to the Stability and Storage of 5-Acetamido-2-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 5-Acetamido-2-nitrophenylboronic acid. Due to the limited availability of specific stability studies for this compound, this guide also incorporates data from structurally related arylboronic acids to infer best practices for handling and storage.

Physicochemical Properties

A summary of the available physicochemical data for 5-Acetamido-2-nitrophenylboronic acid is presented below.

| Property | Value | Reference |

| IUPAC Name | (5-Acetamido-2-nitrophenyl)boronic acid | [1] |

| Molecular Formula | C₈H₉BN₂O₅ | [1] |

| Molecular Weight | 223.98 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 193-196 °C | [1] |

Stability Profile

General Stability Considerations for Arylboronic Acids:

-

Hygroscopicity: Many boronic acids are hygroscopic, meaning they can absorb moisture from the air. The safety data sheet for the related compound 3-Nitrophenylboronic acid indicates that it is hygroscopic[2]. Moisture can lead to the formation of boroxines (anhydrides of boronic acids), which may impact reactivity and solubility.

-

Protodeboronation: Arylboronic acids can undergo protodeboronation, which is the cleavage of the C-B bond and its replacement with a C-H bond. This degradation is often facilitated by harsh acidic or basic conditions[3].

-

Oxidative Degradation: Strong oxidizing agents can lead to the degradation of boronic acids[2].

-

Thermal Stability: The provided melting point of 193-196 °C suggests that the compound is a solid with a relatively high degree of thermal stability under normal laboratory conditions[1].

A general potential degradation pathway for arylboronic acids is illustrated below.

Recommended Storage and Handling Conditions

Based on the general properties of arylboronic acids and related nitro-substituted analogs, the following storage and handling conditions are recommended for 5-Acetamido-2-nitrophenylboronic acid to ensure its long-term stability:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage of boronic acids. | Minimizes potential thermal degradation and slows down chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed[4][5]. | Protects against atmospheric moisture and oxygen, which can contribute to degradation. |

| Light | Store in a dark place[4]. | Protects from light-induced degradation, although specific photosensitivity data is not available. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids[2]. Safety data sheets for related compounds also list strong bases as incompatible[5]. | Prevents chemical reactions that could lead to degradation of the compound. |

| Handling | Use personal protective equipment (gloves, eye protection). Handle in a well-ventilated area to avoid inhalation of dust[5]. Wash hands thoroughly after handling[4]. | Ensures personal safety and prevents contamination of the compound. |

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for 5-Acetamido-2-nitrophenylboronic acid, a formal stability study is recommended. The following outlines a general experimental workflow for such a study.

Key Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing the purity of the compound and detecting the formation of degradation products over time. A stability-indicating HPLC method should be developed and validated.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown degradation products by providing molecular weight information.

-

Forced Degradation Studies: Involve exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and light) to intentionally induce degradation. This helps in understanding the degradation pathways and in the development of a stability-indicating analytical method.

This technical guide provides a framework for the stable storage and handling of 5-Acetamido-2-nitrophenylboronic acid based on available data and the general characteristics of arylboronic acids. For critical applications, it is strongly recommended to perform specific stability studies to determine the precise shelf-life and optimal storage conditions.

References

Technical Guide to the Commercial Availability and Application of 5-Acetamido-2-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-Acetamido-2-nitrophenylboronic acid, focusing on its commercial availability, primary synthetic applications, and relevant biological context. This guide is intended to serve as a technical resource for professionals in chemical research and drug discovery.

Core Compound Properties

5-Acetamido-2-nitrophenylboronic acid is a substituted arylboronic acid, a class of compounds essential to modern synthetic chemistry. The presence of the acetamido, nitro, and boronic acid functional groups makes it a versatile building block for creating complex organic molecules.

| Property | Data |

| IUPAC Name | (5-acetamido-2-nitrophenyl)boronic acid |

| Molecular Formula | C₈H₉BN₂O₅ |

| Molecular Weight | 223.98 g/mol |

| Appearance | Yellow solid |

| Melting Point | 193-196 °C |

| PubChem CID | 44119624 |

| MDL Number | MFCD06659829 |

Commercial Availability

5-Acetamido-2-nitrophenylboronic acid is available from a select number of chemical suppliers specializing in research and development compounds. Availability is typically in small quantities suitable for laboratory-scale synthesis. Below is a summary of representative commercial offerings.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Dabos | 13229-1G | N/A | 1 g | $145.69 |

| American Elements | N/A | Up to 5N | N/A | Quote |

Note: Prices and availability are subject to change. "N/A" indicates that the information is not publicly listed and requires a direct quote from the supplier.

Primary Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 5-Acetamido-2-nitrophenylboronic acid in research is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl groups. The acetamido and nitro moieties can be retained in the final product or serve as synthetic handles for further chemical transformations.

Representative Experimental Protocol

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like 5-Acetamido-2-nitrophenylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate.

Reaction: Coupling of an Aryl Halide with 5-Acetamido-2-nitrophenylboronic acid.

Materials:

-

Aryl halide (Ar-X, where X = Br, I) (1.0 equiv)

-

5-Acetamido-2-nitrophenylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

Procedure:

-

Vessel Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), 5-Acetamido-2-nitrophenylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. Add the palladium catalyst and ligand (if used).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Biological Context and Visualization

While 5-Acetamido-2-nitrophenylboronic acid is primarily a synthetic building block, the boronic acid functional group has significant applications in medicinal chemistry. Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases.

Mechanism of Serine Protease Inhibition

Boronic acids can form a reversible, covalent bond with the hydroxyl group of the catalytic serine residue within the active site of a serine protease. This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. This mechanism is the basis for the action of several FDA-approved drugs.

Visualized Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate key logical and experimental workflows relevant to the use of 5-Acetamido-2-nitrophenylboronic acid.

An In-depth Technical Guide to 5-Acetamido-2-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrophenylboronic acid is a specialized organic compound that holds potential for various applications in research and development, particularly within the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a boronic acid moiety, an acetamido group, and a nitro group on a phenyl ring, provides a versatile platform for chemical modifications and targeted molecular interactions. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, alongside detailed, albeit generalized, experimental protocols.

Molecular Structure and Properties

The molecular structure of 5-Acetamido-2-nitrophenylboronic acid is characterized by a benzene ring substituted with three functional groups. The boronic acid group (-B(OH)₂) at position 1 is a key feature, enabling various chemical reactions, most notably the Suzuki-Miyaura cross-coupling. The nitro group (-NO₂) at position 2 acts as an electron-withdrawing group, influencing the reactivity of the molecule. The acetamido group (-NHCOCH₃) at position 5 can participate in hydrogen bonding and offers a site for further chemical derivatization.

Chemical Identifiers:

-

IUPAC Name: (5-Acetamido-2-nitrophenyl)boronic acid

-

Molecular Formula: C₈H₉BN₂O₅

-

SMILES: CC(=O)NC1=CC(=C(C=C1)B(O)O)N(=O)=O

-

InChI: InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12)

Quantitative Physicochemical Data

A summary of the key quantitative data for 5-Acetamido-2-nitrophenylboronic acid is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 223.98 g/mol |

| Melting Point | 193-196 °C |

| Density | 1.432 g/cm³ |

| Appearance | Yellow solid |

Experimental Protocols

Logical Workflow for Synthesis

Caption: A potential synthetic pathway for 5-Acetamido-2-nitrophenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

5-Acetamido-2-nitrophenylboronic acid can serve as a coupling partner in Suzuki-Miyaura reactions to form biaryl compounds. The following is a general protocol for such a reaction.

Materials:

-

5-Acetamido-2-nitrophenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-Acetamido-2-nitrophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Applications in Drug Development and Research

While specific biological activities and signaling pathway involvements for 5-Acetamido-2-nitrophenylboronic acid are not yet extensively documented, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

-

Enzyme Inhibition: Boronic acids are a well-established class of enzyme inhibitors, with the boronic acid moiety capable of forming reversible covalent bonds with the active site serine residues of proteases. The acetamido and nitro groups can be tailored to enhance binding affinity and selectivity for specific enzyme targets.

-

Chemical Probes and Biosensors: The phenylboronic acid scaffold is known to interact with diols, a common structural feature in saccharides. This property can be exploited in the design of chemical probes and biosensors for the detection and quantification of biologically important sugars.

-

Medicinal Chemistry Scaffolding: This molecule serves as a versatile building block in medicinal chemistry. The three distinct functional groups offer multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds for screening against various therapeutic targets.

Logical Relationship for Potential Applications

Caption: Potential research and development applications of the core molecule.

Conclusion

5-Acetamido-2-nitrophenylboronic acid is a compound with significant potential for advanced applications in organic synthesis and medicinal chemistry. Its well-defined molecular structure and physicochemical properties, coupled with the versatile reactivity of the boronic acid group, make it a valuable tool for researchers. While detailed experimental data on its biological activity remains to be fully elucidated, its structural features suggest promising avenues for the development of novel enzyme inhibitors, chemical probes, and as a scaffold for the synthesis of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

5-Acetamido-2-nitrophenylboronic Acid: A Scaffolding for Innovation in Medicinal Chemistry

An In-depth Technical Guide on its Potential Applications for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrophenylboronic acid is a unique molecule that, while not extensively documented in current medicinal chemistry literature, presents a compelling scaffold for drug discovery and development. Its potential lies in the synergistic interplay of its three key functional components: the phenylboronic acid core, a known pharmacophore and versatile synthetic handle; the 5-acetamido group, which can modulate physicochemical properties and provide key interaction points; and the 2-nitro group, a strong electron-withdrawing group that can influence reactivity and serve as a precursor for further chemical elaboration.

This technical guide will explore the prospective applications of 5-Acetamido-2-nitrophenylboronic acid in medicinal chemistry. By dissecting the roles of its constituent parts and drawing parallels with well-characterized analogues, we can delineate a roadmap for its potential use as a building block for novel therapeutics and as a probe for biological systems.

The Phenylboronic Acid Core: A Privileged Structure in Drug Discovery

Phenylboronic acids are a cornerstone of modern medicinal chemistry, primarily owing to their utility in the Suzuki-Miyaura cross-coupling reaction and their inherent ability to interact with biological targets.

A Versatile Synthetic Building Block

The Suzuki-Miyaura coupling is one of the most widely used carbon-carbon bond-forming reactions in the pharmaceutical industry, lauded for its mild reaction conditions and high functional group tolerance.[1][2] 5-Acetamido-2-nitrophenylboronic acid can serve as a versatile building block in this reaction to generate a diverse library of biaryl compounds, which are common motifs in many approved drugs.[1][3]

Table 1: Examples of Approved Drugs Synthesized via Suzuki-Miyaura Coupling

| Drug | Therapeutic Area | Role of Suzuki-Miyaura Coupling |

| Losartan | Antihypertensive | Formation of the biphenyl scaffold.[3] |

| Abemaciclib | Oncology | Synthesis of a key intermediate.[3] |

| Valsartan | Antihypertensive | Construction of the biphenyltetrazole moiety. |

A Potent Pharmacophore

The boronic acid moiety itself is a key pharmacophore in several approved drugs.[4] It can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition.[4] This has been successfully exploited in the development of proteasome inhibitors for cancer therapy.

Table 2: Boronic Acid-Containing Drugs and Their Mechanisms of Action

| Drug | Target | Therapeutic Area | Mechanism of Action |

| Bortezomib | 26S Proteasome | Multiple Myeloma | Reversible inhibition of the chymotrypsin-like activity of the proteasome. |

| Ixazomib | 26S Proteasome | Multiple Myeloma | Oral proteasome inhibitor with a similar mechanism to bortezomib. |

| Vaborbactam | β-Lactamases | Bacterial Infections | Inhibition of serine β-lactamases, restoring the activity of β-lactam antibiotics.[5] |

The Influence of the 5-Acetamido and 2-Nitro Substituents

The substituents on the phenyl ring are expected to significantly modulate the properties and potential applications of the boronic acid core.

The 5-Acetamido Group

The acetamido group (CH₃CONH-) is a common functional group in pharmaceuticals that can influence a molecule's pharmacokinetic and pharmacodynamic properties.[6][7] It can:

-

Enhance Solubility: The amide functionality can participate in hydrogen bonding, potentially improving aqueous solubility.[6]

-

Provide a Hydrogen Bond Donor/Acceptor: The N-H and C=O groups can form hydrogen bonds with biological targets, contributing to binding affinity and selectivity.[6]

-

Serve as a Synthetic Handle: The acetamido group can be hydrolyzed to the corresponding amine, providing a point for further derivatization.

The 2-Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that can profoundly impact the molecule's electronic properties and biological activity.[8][9] Its presence can:

-

Increase the Acidity of the Boronic Acid: The electron-withdrawing nature of the nitro group can lower the pKa of the boronic acid, potentially enhancing its interaction with biological nucleophiles at physiological pH.

-

Act as a Bio-reducible Moiety: The nitro group can be reduced in hypoxic environments, such as those found in solid tumors or certain bacteria, to form reactive species. This property is exploited in hypoxia-activated prodrugs.[9]

-

Serve as a Precursor to an Amine: The nitro group can be readily reduced to an amino group, which can then be used for further synthetic modifications, such as amide bond formation or diazotization.

Potential Applications in Medicinal Chemistry

Based on the functionalities present in 5-Acetamido-2-nitrophenylboronic acid, several potential applications in drug discovery can be envisioned.

Novel Enzyme Inhibitors

The boronic acid moiety suggests potential as an inhibitor of various enzymes, particularly serine proteases. The acetamido and nitro groups could confer selectivity for specific targets. Potential enzyme classes to explore include:

-

Proteasome: Building on the success of bortezomib and ixazomib.

-

β-Lactamases: As a strategy to combat antibiotic resistance.[5]

-

Dipeptidyl Peptidases (e.g., DPP-4): For the treatment of type 2 diabetes.

Hypoxia-Activated Prodrugs

The presence of the nitro group opens up the possibility of developing hypoxia-activated prodrugs. Upon reduction of the nitro group in a low-oxygen environment, the resulting species could release a cytotoxic agent or become a potent inhibitor of a key cellular process.

Caption: Proposed mechanism of action for a hypoxia-activated prodrug.

Building Block for Combinatorial Libraries

5-Acetamido-2-nitrophenylboronic acid is an ideal starting material for the creation of diverse chemical libraries for high-throughput screening. The boronic acid allows for Suzuki-Miyaura coupling, while the nitro and acetamido groups (or their reduced/hydrolyzed forms) provide orthogonal handles for further diversification.

Caption: Workflow for generating a combinatorial library.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried flask, add 5-Acetamido-2-nitrophenylboronic acid (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Nitro Group Reduction

-

Reaction Setup: Dissolve the nitro-containing compound (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: Add a catalyst (e.g., 10% Pd/C).

-

Reaction Execution: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used without further purification or purified by crystallization or column chromatography.

Conclusion

While direct experimental data on the medicinal chemistry applications of 5-Acetamido-2-nitrophenylboronic acid is currently scarce, a thorough analysis of its structural components reveals significant potential. Its utility as a versatile building block in Suzuki-Miyaura coupling is clear. Furthermore, the combination of a potent boronic acid pharmacophore with the modulating effects of the acetamido and nitro groups suggests promising avenues for the development of novel enzyme inhibitors and hypoxia-activated prodrugs. Further investigation and experimental validation are warranted to fully unlock the therapeutic potential of this intriguing molecule.

References

- 1. books.rsc.org [books.rsc.org]

- 2. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications (2022) | Mehran Farhang | 71 Citations [scispace.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Acetamide used for? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. svedbergopen.com [svedbergopen.com]

- 9. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

The Dual-Role Modulator: An In-depth Technical Guide on the Acetamido Group's Influence on 5-Acetamido-2-nitrophenylboronic Acid Reactivity

Executive Summary: 5-Acetamido-2-nitrophenylboronic acid is a specialized reagent in organic synthesis, particularly valued in medicinal chemistry and drug development for its utility in carbon-carbon bond formation. Its reactivity is intricately controlled by the electronic interplay between the boronic acid, a powerful ortho-nitro group, and a para-acetamido group. This guide elucidates the critical role of the acetamido group, which acts as a modulating functional group. Through its electron-donating resonance effect, it counteracts the strong deactivating influence of the nitro group, thereby fine-tuning the Lewis acidity and transmetalation potential of the boronic acid moiety. This modulation is pivotal for controlling reaction kinetics and achieving desired outcomes in cross-coupling reactions.

Introduction to Substituted Phenylboronic Acids

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2][3] The reactivity of an arylboronic acid is heavily influenced by the electronic and steric properties of its substituents. In 5-Acetamido-2-nitrophenylboronic acid, the phenyl ring is decorated with two key functional groups whose interplay dictates the molecule's behavior. Understanding the specific role of the acetamido group is crucial for predicting its reactivity and effectively employing it in the synthesis of complex molecules, including pharmaceutical intermediates.[4][5]

Core Functional Groups: A Triad of Influence

The chemical personality of 5-Acetamido-2-nitrophenylboronic acid is determined by three key components: the boronic acid, the nitro group, and the acetamido group.

The Boronic Acid Moiety: The Reactive Center

Structurally, the boronic acid group features an sp2-hybridized boron atom with a vacant p-orbital, rendering it a Lewis acid.[6][7] This Lewis acidity is fundamental to its role in the Suzuki-Miyaura coupling, as it facilitates the crucial transmetalation step in the catalytic cycle.[1][8] The electrophilicity of the boron atom, and thus the rate of transmetalation, is highly sensitive to the electronic environment of the aromatic ring.

The ortho-Nitro Group: A Potent Electron-Withdrawing Influencer

Positioned ortho to the boronic acid, the nitro group (-NO₂) exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This significantly increases the Lewis acidity of the boron atom.[5] This heightened acidity can enhance the rate of formation of the boronate species required for transmetalation but can also increase the susceptibility of the C-B bond to protodeboronation, an undesired side reaction.[9]

The para-Acetamido Group: The Reactivity Modulator

The acetamido group (-NHCOCH₃), situated para to the nitro group, possesses a dual electronic nature. The nitrogen's lone pair can be delocalized into the aromatic ring, creating a strong electron-donating resonance effect (+M). Conversely, the electronegativity of the nitrogen and the adjacent carbonyl group results in an electron-withdrawing inductive effect (-I). In aromatic systems, the resonance effect of the acetamido group typically dominates, making it an overall activating group.[10]

Synergistic Effects: How the Acetamido Group Governs Reactivity

The primary role of the acetamido group in 5-Acetamido-2-nitrophenylboronic acid is to electronically modulate the potent effects of the ortho-nitro group.

Electronic Impact on the Boronic Acid

The strong electron-donating resonance of the acetamido group pushes electron density into the phenyl ring, partially counteracting the electron-withdrawing pull of the nitro group. This "push-pull" dynamic fine-tunes the overall electron density on the boronic acid moiety. Consequently, the Lewis acidity of the boron center is attenuated compared to a molecule like 2-nitrophenylboronic acid, which lacks the acetamido substituent. This modulation helps to strike a balance: the boronic acid remains sufficiently Lewis acidic for efficient reactivity while potentially gaining stability against protodeboronation.

Caption: Electronic interplay of substituents on the boronic acid.

Impact on Suzuki-Miyaura Coupling

In the context of the Suzuki-Miyaura reaction, the acetamido group's modulation is critical. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11] The rate-determining step can vary, but transmetalation is often highly dependent on the properties of the boronic acid. By fine-tuning the Lewis acidity, the acetamido group helps optimize the rate of this step, potentially leading to higher yields and cleaner reactions compared to analogues with excessively activating or deactivating substituents.

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling.

Quantitative Data and Predicted Reactivity

| Compound | Substituents | Predicted Lewis Acidity | Predicted Suzuki Coupling Rate | Typical Yield[12] |

| 2-Nitrophenylboronic Acid | -NO₂ (ortho) | High | Fast, but prone to protodeboronation | 70-98% |

| 5-Acetamido-2-nitrophenylboronic acid | -NO₂ (ortho), -NHCOCH₃ (para to NO₂) | Moderate-High (attenuated) | Moderate to Fast, potentially more stable | N/A |

Note: Yields are context-dependent, varying with the coupling partner, catalyst, base, and solvent conditions.

Experimental Protocols

The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed, generalized protocol for this transformation.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure and may require optimization for specific substrates.[9][12]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

5-Acetamido-2-nitrophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, 5-10 mL)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide, 5-Acetamido-2-nitrophenylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent via syringe. Under a positive flow of the inert gas, add the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Conclusion

The acetamido group in 5-Acetamido-2-nitrophenylboronic acid plays a sophisticated and crucial role. It is not merely a passive substituent but an active modulator of the molecule's electronic properties. By donating electron density through resonance, it tempers the powerful deactivating effect of the ortho-nitro group. This results in a finely tuned boronic acid with balanced Lewis acidity, optimizing its performance in Suzuki-Miyaura cross-coupling reactions by promoting efficient transmetalation while potentially enhancing stability. This nuanced control makes 5-Acetamido-2-nitrophenylboronic acid a valuable and predictable tool for synthetic chemists in the pursuit of complex molecular architectures.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 5-Acetamido-2-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and tolerance for a wide array of functional groups.[1] This reaction is instrumental in the synthesis of biaryl compounds, which are crucial scaffolds for pharmaceuticals, functional materials, and biologically active molecules.[1][2]

5-Acetamido-2-nitrophenylboronic acid is a valuable building block in medicinal chemistry and drug development. The presence of the ortho-nitro group makes it an electron-deficient boronic acid, which introduces specific challenges to the standard Suzuki-Miyaura protocol. The primary obstacle is the increased susceptibility of the carbon-boron bond to protodeboronation, an undesired side reaction that cleaves the boronic acid and reduces the yield of the desired coupled product.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Suzuki-Miyaura cross-coupling reactions involving 5-Acetamido-2-nitrophenylboronic acid. This includes a review of catalytic systems, detailed experimental protocols, and troubleshooting strategies to mitigate common side reactions.

Key Challenge: Protodeboronation

Protodeboronation is a significant side reaction for electron-deficient arylboronic acids like 5-Acetamido-2-nitrophenylboronic acid.[3] The potent electron-withdrawing effect of the ortho-nitro group weakens the C-B bond, making it prone to cleavage by a proton source, which is often present in the reaction medium (e.g., water).[3][4] This process results in the formation of 4-acetamido-nitrobenzene, consuming the starting material and lowering the overall yield.

Factors that accelerate protodeboronation include:

-

Base Strength: The choice and strength of the base can heavily influence the rate of this side reaction.[3]

-

Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]

-

Reaction Time: Extended reaction times provide more opportunity for the side reaction to occur.[3]

-

Water Content: The presence of water, a necessary proton source, facilitates the reaction.[3]

Strategies to minimize protodeboronation involve selecting a catalyst system that promotes a rapid cross-coupling, thereby outcompeting the slower protodeboronation pathway, and carefully controlling the reaction temperature and base.[3]

Data Presentation: Optimizing Reaction Conditions

The success of the Suzuki-Miyaura coupling with 5-Acetamido-2-nitrophenylboronic acid is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize common starting points for optimization based on literature for analogous electron-deficient substrates.[4][5]

Table 1: Comparison of Palladium Catalysts and Ligands

| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |

|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates; may require higher temperatures.[5][6] | 2-5 |

| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems for this specific substrate class.[5] | 2-5 |

Table 2: Comparison of Common Bases and Solvents

| Base | Equivalents | Solvent System(s) | Typical Temperature | Comments |

|---|---|---|---|---|

| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (e.g., 4:1), Toluene / H₂O | 60 - 100 °C | A strong base, often a reliable choice for challenging couplings, providing a good balance of reactivity while minimizing side reactions.[4] |

| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O, Dioxane / H₂O | 80 - 110 °C | A standard, widely used base. May be less effective for highly challenging substrates.[4] |

| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 °C | A stronger and more soluble inorganic base that can accelerate slow reactions when weaker bases fail.[4] |

| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 °C | A milder option that can be useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[4] |

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with 5-Acetamido-2-nitrophenylboronic acid.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a generalized starting point for the coupling of 5-Acetamido-2-nitrophenylboronic acid with an aryl halide. Optimization of the catalyst, base, and temperature may be necessary for specific substrates.

Materials:

-

Aryl Halide (1.0 equiv)

-

5-Acetamido-2-nitrophenylboronic Acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

-

Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, combine the aryl halide, 5-Acetamido-2-nitrophenylboronic acid, and the base.[4]

-